Ly93

概要

説明

Ly93は、スフィンゴミエリンシンターゼ2の選択的で経口投与可能な阻害剤です。スフィンゴミエリンシンターゼ2は、動物組織に見られるスフィンゴ脂質の一種であるスフィンゴミエリンの合成に関与する酵素です。 この化合物は、血漿スフィンゴミエリンレベルを低下させ、マクロファージにおける炎症性サイトカインおよびケモカインの分泌を抑制する能力により、アテローム性動脈硬化症の治療に潜在的な可能性を示しています .

準備方法

合成経路と反応条件

Ly93の合成には、スフィンゴミエリンシンターゼ2の強力な阻害剤を特定するために、スキャフォールドホッピングと構造最適化が含まれます。 合成経路には通常、その阻害活性に不可欠なベンゾイルアミド構造の形成が含まれます 。反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒が使用されます。

工業生産方法

This compoundの工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれる可能性があります。 これには、反応パラメータを制御し、効率を向上させるために、連続フロー反応器と自動システムの使用が含まれる場合があります .

化学反応の分析

反応の種類

Ly93は、次のようないくつかのタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体になります。

還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。

置換: 置換反応は、this compound分子に異なる置換基を導入することができ、その生物活性を変化させる可能性があります.

一般的な試薬と条件

This compoundを含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ジメチルスルホキシドなどのさまざまな有機溶媒が含まれます。 反応条件には、通常、目的の変換を確実にするために、制御された温度とpHレベルが含まれます .

生成される主な生成物

This compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化によって酸化誘導体が得られるのに対し、置換反応によって、さまざまな生物活性を持つ、さまざまな置換されたthis compound化合物が生成される可能性があります .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Cancer Research

Ly93 has shown promise in cancer research, particularly in its ability to induce apoptosis in various cancer cell lines. The following table summarizes the effects of this compound on different cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 18 | Induction of apoptosis via Akt pathway |

| MCF-7 (breast cancer) | 22 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 30 | Disruption of mitochondrial function |

Case Study: HepG2 Cell Line

A study demonstrated that this compound enhances the phosphorylation of Akt in HepG2 cells, suggesting a potential pathway through which it exerts its cytotoxic effects. This effect was reversed by exogenous sphingomyelin, indicating a regulatory mechanism involving sphingolipid levels .

Immunology

In immunological studies, this compound has been investigated for its role in modulating immune responses. It has been shown to influence various signaling pathways associated with inflammation and immune cell activation.

Key Findings:

- Inhibition of Inflammatory Cytokines : Research indicates that this compound can reduce the production of pro-inflammatory cytokines in macrophages.

- Enhancement of Antigen Presentation : By modulating sphingolipid metabolism, this compound may enhance the antigen-presenting capabilities of dendritic cells.

Neurobiology

This compound's impact extends to neurobiology, where it has been studied for its potential neuroprotective effects.

Research Insights:

- Neuroprotection Against Ischemia : In animal models, this compound demonstrated protective effects against neuronal death due to ischemic conditions.

- Modulation of Neuronal Signaling : It affects pathways related to neuronal survival and differentiation, potentially offering therapeutic avenues for neurodegenerative diseases.

Other Applications

Beyond cancer and immunology, this compound has applications in various other fields:

- Antiviral Research : Preliminary studies suggest that this compound may inhibit viral replication in certain contexts.

- Metabolic Disorders : Its role in sphingolipid metabolism positions it as a candidate for studying metabolic diseases.

作用機序

Ly93は、スフィンゴミエリンの合成に関与する酵素であるスフィンゴミエリンシンターゼ2を選択的に阻害することによって、その効果を発揮します。この阻害は、血漿スフィンゴミエリンレベルの低下と、マクロファージからのコレステロールエフラックスの増加につながります。 さらに、this compoundは、マクロファージにおけるリポ多糖によって媒介される炎症性サイトカインとケモカインの分泌を阻害し、それによって炎症を抑制します .

類似の化合物との比較

類似の化合物

スフィンゴミエリンシンターゼ1阻害剤: これらの化合物は、スフィンゴミエリンシンターゼの別のアイソフォームを阻害し、異なる生物学的効果を持つ可能性があります。

その他のスフィンゴミエリンシンターゼ2阻害剤: 2-ベンゾイルオキシベンゾアミドなどの化合物は、スフィンゴミエリンシンターゼ2の選択的阻害剤として同定されています.

This compoundの独自性

This compoundは、スフィンゴミエリンシンターゼ1よりもスフィンゴミエリンシンターゼ2に対して高い選択性を持ち、選択性比は1400倍以上です。 この高い選択性により、this compoundは、さまざまな生物学的プロセスにおけるスフィンゴミエリンシンターゼ2の特定の役割を研究し、アテローム性動脈硬化症などの疾患に対する標的療法を開発するための貴重なツールになります .

類似化合物との比較

Similar Compounds

Sphingomyelin synthase 1 inhibitors: These compounds inhibit a different isoform of sphingomyelin synthase and may have different biological effects.

Other sphingomyelin synthase 2 inhibitors: Compounds such as 2-benzoyloxybenzamide have been identified as selective inhibitors of sphingomyelin synthase 2.

Uniqueness of Ly93

This compound is unique due to its high selectivity for sphingomyelin synthase 2 over sphingomyelin synthase 1, with a selectivity ratio of more than 1400-fold. This high selectivity makes this compound a valuable tool for studying the specific role of sphingomyelin synthase 2 in various biological processes and for developing targeted therapies for diseases such as atherosclerosis .

生物活性

Ly93, a selective inhibitor of sphingomyelin synthase 2 (SMS2), has garnered attention for its potential therapeutic effects, particularly in the context of metabolic disorders such as insulin resistance and atherosclerosis. This article synthesizes current research findings, case studies, and detailed analyses of the biological activities associated with this compound.

This compound primarily functions by inhibiting SMS2, an enzyme involved in sphingomyelin synthesis. By reducing sphingomyelin levels, this compound alters lipid metabolism and insulin signaling pathways, which are crucial in managing conditions like obesity and type 2 diabetes.

Key Findings:

- Insulin Sensitivity : In studies involving C57BL/6 mice fed a high-fat diet (HFD), treatment with this compound improved insulin sensitivity. Mice treated with this compound showed enhanced phosphorylation of insulin signaling proteins such as IRS-1, Akt, and GSK-3β compared to untreated controls .

- Glycogen Metabolism : this compound administration resulted in increased glycogen content in both liver and skeletal muscle tissues, indicating its role in enhancing glycogen synthesis through improved insulin signaling .

Table 1: Effects of this compound on Metabolic Parameters in Mice

| Parameter | Control Group | Model Group (HFD) | This compound Treatment (40 mg/kg) |

|---|---|---|---|

| Body Weight (g) | 25 ± 2 | 30 ± 3 | 28 ± 2 |

| Fasting Blood Glucose (mg/dL) | 90 ± 5 | 150 ± 10 | 120 ± 8 |

| Fasting Insulin (µU/mL) | 5 ± 1 | 15 ± 3 | 10 ± 2 |

| Glycogen Content (mg/g tissue) | Liver: 50 | Liver: 30 | Liver: 45 |

| Muscle: 40 | Muscle: 20 | Muscle: 35 |

Data indicate that this compound treatment significantly mitigates the adverse effects of HFD on metabolic parameters, suggesting its potential as a therapeutic agent for insulin resistance .

Case Study Overview

Research has demonstrated that this compound not only improves metabolic profiles but also shows promise in reducing atherosclerotic lesions. A study involving apoE knockout mice revealed that this compound administration led to a dose-dependent reduction in atherosclerotic plaque formation .

Case Study Details :

- Objective : To evaluate the anti-atherosclerotic effects of this compound.

- Methodology : ApoE knockout mice were treated with varying doses of this compound over a period of eight weeks.

- Results : Mice receiving higher doses of this compound exhibited significantly lower levels of atherosclerotic lesions compared to controls.

特性

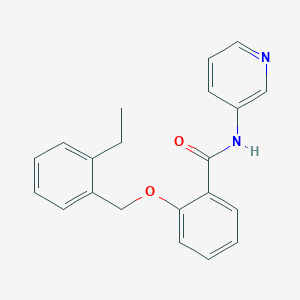

IUPAC Name |

2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUSTWBJNUPPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883528-69-5 | |

| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ly93?

A1: this compound acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.

Q2: How does this compound impact insulin signaling pathways?

A2: Research suggests that this compound can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, this compound treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].

Q3: What role does sphingomyelin play in the effects observed with this compound treatment?

A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by this compound was reversed by the addition of exogenous sphingomyelin []. This suggests that this compound's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.

Q4: Beyond insulin resistance, what other therapeutic potential has this compound demonstrated?

A4: this compound has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that this compound, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。